2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione
Description
The compound 2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1λ⁶,2-thiazolidine-1,1,3-trione (hereafter referred to as Compound X) is a structurally complex molecule featuring a piperazine-carbonyl-phenyl scaffold linked to a 4-methyl-thiazolidine trione moiety. Fluorine’s electronegativity and small atomic radius enhance binding interactions (e.g., dipole effects, hydrogen bonding) with biological targets, while the thiazolidine trione group may contribute to metabolic stability and solubility .
Properties
IUPAC Name |
2-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-15-14-30(28,29)25(20(15)26)17-6-4-5-16(13-17)21(27)24-11-9-23(10-12-24)19-8-3-2-7-18(19)22/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSOZJFLOBMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: This step involves the reaction of 4-fluoroaniline with appropriate reagents to introduce the fluorophenyl group.
Formation of the Thiazolidine Ring: This can be done through the reaction of thiazolidine derivatives under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
(a) D473-1578 ()
- Structure : 2-{3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-1λ⁶,2-thiazolidine-1,1,3-trione.
- Key Differences :
- Replaces the 2-fluorophenyl group with a 3-methylphenyl substituent.
- Lacks the 4-methyl group on the thiazolidine ring.
- Properties :
- Molecular weight: 413.49 g/mol.
- logP: 1.4643 (moderate lipophilicity).
- Polar surface area: 65.564 Ų.
- Absence of the 4-methyl group may alter conformational stability compared to Compound X.
(b) MK41 (RTC20) ()
- Structure : 4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.
- Key Differences :
- Features a trifluoromethylphenyl group on the piperazine and a ketone-linked thiophene side chain.
- Synthesis :
- Implications :
- The trifluoromethyl group enhances metabolic stability and lipophilicity (logP likely >2).
- The ketone linker may increase reactivity compared to Compound X’s carbonyl-phenyl group.
(c) N-{4-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]phenyl}quinoline-8-sulfonamide ()
- Structure: Piperazine substituted with cyclopropylmethyl and linked to a quinoline-sulfonamide.
- Implications: The bulky cyclopropylmethyl group may sterically hinder target binding but improve selectivity.
Modifications to the Thiazolidine Trione Core
(a) 2-(4-Amino-2-fluorophenyl)-1λ⁶,2-thiazolidine-1,1-dione ()
- Structure: Simplifies the core to a dione (vs. trione) with an amino-2-fluorophenyl group.
- Amino group introduces hydrogen-bonding capacity, altering solubility and target interactions.
(b) 2-(3-Acetylphenyl)-4-methyl-1λ⁶,2-thiazolidine-1,1-dione ()
- Structure : Replaces the piperazine-carbonyl-phenyl group with an acetylphenyl substituent.
- Implications :
- Acetyl group increases polarity (logP likely <1) but reduces structural rigidity compared to Compound X.
Physicochemical and Pharmacokinetic Profiles
*Estimated based on fluorine’s polarity. †Inferred from structural analogs.
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